molecular formula BiMn B077241 Bismuth;manganese CAS No. 12010-50-3

Bismuth;manganese

Cat. No.: B077241
CAS No.: 12010-50-3
M. Wt: 263.9184 g/mol
InChI Key: KYAZRUPZRJALEP-UHFFFAOYSA-N
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Description

Bismuth;Manganese is an intermetallic compound of significant interest in advanced materials research and solid-state chemistry. This reagent serves as a crucial precursor for the synthesis of novel multiferroic and magnetoelectric materials, where the combination of non-magnetic Bismuth and magnetic Manganese ions enables the study of coupled magnetic and ferroelectric ordering. Its primary research applications include the development of lead-free piezoelectric systems, solid-state spintronic devices, and as a model system for investigating complex magnetic phase transitions. The compound's value lies in its unique electronic structure, which facilitates exploration of the interplay between spin, charge, and lattice degrees of freedom in condensed matter physics. Researchers utilize this compound in thin-film deposition, bulk crystal growth, and as a starting material for synthesizing complex oxide semiconductors. When handling, appropriate safety protocols for metallic and manganese-containing compounds should be followed, including the use of personal protective equipment and engineering controls to prevent inhalation of particulates. This product is intended for laboratory research purposes only.

Properties

CAS No.

12010-50-3

Molecular Formula

BiMn

Molecular Weight

263.9184 g/mol

IUPAC Name

bismuth;manganese

InChI

InChI=1S/Bi.Mn

InChI Key

KYAZRUPZRJALEP-UHFFFAOYSA-N

SMILES

[Mn].[Bi]

Canonical SMILES

[Mn].[Bi]

Other CAS No.

12010-50-3

Origin of Product

United States

Preparation Methods

Metal Co-Reduction and Thermal Annealing

The synthesis of manganese bismuth (MnBi) intermetallic nanocrystals via solid-state methods involves a two-step process: co-reduction of metal precursors followed by controlled thermal annealing . Bismuth nitrate and manganese chloride precursors are reduced in a high-temperature environment (typically 300–400°C) under inert atmosphere to prevent oxidation. The annealing step (500–600°C for 2–4 hours) facilitates crystal growth and phase purification, yielding the hexagonal NiAs-type MnBi structure. Challenges in this method include the reduction potential mismatch between Mn (−1.18 V) and Bi (+0.31 V), which necessitates precise stoichiometric control to avoid secondary phases like MnO or Bi₂O₃.

Post-synthesis, MnBi nanocrystals are often exchange-coupled with cobalt coatings to enhance magnetic anisotropy. This involves depositing a 2–5 nm Co layer via physical vapor deposition, creating a hard-soft magnetic composite with energy densities exceeding 10 MG·Oe.

Solution-Phase Synthesis of Manganese-Doped Bismuth Perovskites

Low-Temperature Colloidal Methods

Manganese doping in bismuth-based perovskites, such as Cs₃Bi₂I₉, is achieved through hot-injection colloidal synthesis . A typical procedure involves:

  • Dissolving bismuth iodide (BiI₃) and cesium iodide (CsI) in octadecene at 150°C.

  • Injecting manganese(II) acetate dissolved in oleylamine to introduce Mn²⁺ dopants.

  • Quenching the reaction at 180°C to form Cs₃Bi₂₋ₓMnₓI₉ nanocrystals (NCs).

Mn doping at 5–10 mol% suppresses impurity phases (e.g., CsMnI₃) by altering nucleation kinetics, as confirmed by X-ray diffraction (XRD) peak shifts from 14.2° to 14.5° (2θ). The bandgap tunability (1.8–2.1 eV) and enhanced photoluminescence quantum yield (12–18%) make these materials suitable for optoelectronic applications.

Organic-Inorganic Complexation for Bimetallic Oxides

Hexamethylenediamine-Mediated Synthesis

A wet chemical approach using hexamethylenediamine (HMDA) as a complexing agent enables the synthesis of bismuth-manganese bimetallic oxides (BMO) with controlled stoichiometry. The protocol involves:

StepReagentsConditionsOutcome
1Bi(NO₃)₃ + HMDA (1:1 molar)Methanol, 25°C, stirringFormation of Bi(III)-HMDA complex
2KMnO₄ additionDropwise, 30 minBi³⁺-MnO₄⁻ intermediate
3Aging4 h, 60°CBi₃Mn₂O₇/BiMnO₃ hybrid nanoparticles

The final product exhibits a mixed-phase structure:

  • Bi₃Mn₂O₇ (orthorhombic, a = 5.51 Å, b = 16.80 Å, c = 5.45 Å) – 70–80% phase purity.

  • BiMnO₃ (orthorhombic, Pnma) – 20–30% secondary phase.

Electrochemical testing reveals a specific capacitance of 612 F·g⁻¹ at 1 A·g⁻¹, attributed to the synergistic redox activity of Mn³⁺/Mn⁴⁺ and Bi³⁺/Bi⁵⁺ couples.

Comparative Analysis of Synthesis Methods

Structural and Performance Metrics

MethodPhase PurityCrystallite Size (nm)Key Application
Solid-StateMnBi (95%)20–50Permanent magnets
ColloidalCs₃Bi₁.₉Mn₀.₁I₉ (98%)8–12Solar cells
HMDA ComplexationBi₃Mn₂O₇ (80%)15–25Supercapacitors

Challenges and Optimization Strategies

  • Oxidation Control : MnBi synthesis requires argon gloveboxes (<1 ppm O₂) to prevent Mn oxidation.

  • Dopant Segregation : In perovskites, exceeding 15% Mn doping induces phase separation, addressed by rapid quenching.

  • Organic Residues : HMDA-mediated synthesis leaves 5–8% carbonaceous content, mitigated by post-annealing at 300°C.

Advanced Characterization Techniques

X-Ray Diffraction (XRD)

  • MnBi : Peaks at 38.5° (101), 44.7° (102), and 64.2° (110) confirm hexagonal structure.

  • Bi₃Mn₂O₇ : Dominant peaks at 28.3° (020) and 32.1° (310).

Transmission Electron Microscopy (TEM)

  • MnBi-Co : Core-shell morphology with 2 nm cobalt coating.

  • BMO Nanoparticles : Spherical particles (20 nm) embedded in HMDA matrix .

Chemical Reactions Analysis

Bismuth;manganese undergoes several types of chemical reactions. It can be oxidized to form oxides of bismuth and manganese. Reduction reactions can also occur, especially in the presence of reducing agents like hydrogen. Substitution reactions are possible where other elements or compounds replace either bismuth or manganese in the structure . Common reagents used in these reactions include oxygen, hydrogen, and various halogens . The major products formed from these reactions are typically oxides, halides, and other substituted compounds .

Scientific Research Applications

Permanent Magnets

Overview
Bismuth manganese has emerged as a promising alternative to rare earth elements in the production of permanent magnets. The Pacific Northwest National Laboratory has developed a process for creating ultra-pure manganese bismuth alloys suitable for scalable production of permanent magnets. These magnets exhibit significant energy production capabilities, especially in high-temperature environments (above 100 degrees Celsius) where they outperform traditional neodymium-iron-boron magnets .

Applications

  • Energy Production : Utilized in wind turbines and electric vehicle motors.
  • Military Applications : Suitable for magnetic materials used in defense technologies.
  • Consumer Products : Employed in toys and other consumer electronics that require durable magnets.

Catalysis and Metallurgy

Bismuth Manganese Alloys
Bismuth manganese alloys are utilized as refining agents in metallurgical processes. They enhance the properties of base metals, improving their mechanical strength and resistance to corrosion . The non-toxic nature of bismuth makes these alloys environmentally friendly alternatives in various industrial applications.

Case Study: Bismuth Manganese Iron Alloy
A notable development is the bismuth manganese iron alloy, which has been shown to achieve high recovery rates during processing. This alloy is characterized by a composition that includes significant percentages of bismuth and manganese, making it suitable for free-machining alloy steel preparation .

Electronic Materials

Nano-crystalline Bismuth Manganese Oxide
Nano-crystalline bismuth manganese oxide (Bi2Mn4O10) has been synthesized through mechanochemical techniques. This material exhibits promising properties for high-frequency and high-power conversion applications, making it valuable in electronic devices that require efficient energy conversion .

Radiation Detection

Bismuth Compounds in Detection Technologies
Bismuth salts, including those derived from bismuth manganese, are increasingly used in nuclear radiation detection systems. These compounds are effective due to their ability to absorb radiation and convert it into detectable signals. Recent advancements have highlighted their potential in X-ray imaging technologies, such as computed tomography (CT) scanners .

Summary Table of Applications

Application AreaDescription
Permanent Magnets Used in energy production devices like wind turbines and electric vehicles; military applications.
Catalysis & Metallurgy Enhances base metal properties; used as refining agents in metallurgical processes.
Electronic Materials Nano-crystalline forms used for high-frequency power conversion applications.
Radiation Detection Effective in nuclear radiation detection and X-ray imaging technologies.

Mechanism of Action

The mechanism by which bismuth, compd. with manganese (1:1) exerts its effects is primarily related to its magnetic properties. The compound exhibits ferromagnetism, which is attributed to the alignment of magnetic moments in the manganese atoms. This alignment is influenced by the crystal structure of the compound, which allows for strong magnetic interactions . The molecular targets and pathways involved in its action are related to the magnetic domains and the interactions between manganese and bismuth atoms .

Comparison with Similar Compounds

Bismuth-Manganese Oxides

  • Synthesis: Prepared via organic-inorganic complexation, forming nanoparticles (e.g., Bi$2$O$3$@MnO$_2$) with high surface area .
  • Properties :
    • Dielectric Behavior : Oxygen vacancies in Bi-Mn-O enhance dielectric polarization, achieving capacitances up to 450 F/g at 1 A/g .
    • Optical Properties : Bandgap tuning (2.1–2.5 eV) via Mn doping improves visible-light absorption .

Manganese-Doped Bismuth Ferrites

  • Structure : Mn substitutes Fe in BiFeO$3$, forming BiFe${1-x}$Mn$x$O$3$. Mn occupies octahedral sites, reducing leakage currents .
  • Optimal Doping : 2% Mn doping yields a bandgap of 2.21 eV and refractive index of 3.010, ideal for photovoltaic applications .

Manganese Bismuth Tellurides

  • Crystal Structure : Adopts GeBi$4$Te$7$- and GeBi$6$Te${10}$-type layered structures with Mn$^{2+}$/Bi$^{3+}$ cation intermixing .
  • Magnetic Properties : Exhibits antiferromagnetic ordering below 24 K due to Mn$^{2+}$ sublattices .
  • Thermoelectric Performance : Moderate zT values (0.3–0.5) at 300–500 K, comparable to Bi$2$Te$3$ but with magnetic functionality .

Comparison with Similar Compounds

Structural Comparisons

Compound Crystal System Key Structural Features Oxidation States Reference
Mn${0.85}$Bi$4$Te$_7$ Trigonal (P$\bar{3}$m1) Layered, Mn/Bi cation vacancies Mn$^{2+}$, Bi$^{3+}$
Bi$2$Te$3$ Rhombohedral (R$\bar{3}$m) Quintuple Te-Bi-Te-Bi-Te layers Bi$^{3+}$, Te$^{2-}$
BiFe${0.98}$Mn${0.02}$O$_3$ Perovskite (R3c) Distorted octahedra, Mn in Fe sites Mn$^{3+}$, Fe$^{3+}$
MnO Cubic (Fm$\bar{3}$m) Rock-salt structure Mn$^{2+}$

Functional Comparisons

Compound Bandgap (eV) Dielectric Constant zT (300 K) Magnetic Ordering Application Reference
Bi$2$O$3$@MnO$_2$ 2.3 80–120 Supercapacitors
Mn${0.85}$Bi$4$Te$_7$ 0.8–1.2 0.4 Antiferromagnetic Thermoelectrics
Bi$2$Te$3$ 0.15 1.0 Non-magnetic Thermoelectrics
BiFe${0.98}$Mn${0.02}$O$_3$ 2.21 150–200 Weak ferromagnetism Photocatalysis

Key Research Findings

Energy Storage: Bi-Mn-O composites show 2× higher capacitance than pure MnO$_2$ due to synergistic ion transport .

Thermal Stability : Mn-Bi tellurides decompose above 250 K into Bi$2$Te$3$-like phases, necessitating rapid quenching for phase purity .

Magnetic Topology : MnBi$2$Te$4$ is the first intrinsic antiferromagnetic topological insulator, enabling quantum Hall effect studies .

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for bismuth-manganese oxide (Bi-Mn-O) compounds, and how do processing parameters influence phase purity?

  • Methodology : Solid-state synthesis is common, requiring precise stoichiometric mixing of Bi₂O₃ and MnO₂ precursors, followed by calcination (600–900°C) under controlled atmospheres. Phase purity is validated via X-ray diffraction (XRD) and Rietveld refinement. For thin films, pulsed laser deposition (PLD) or chemical vapor deposition (CVD) is used, with substrate choice (e.g., SrTiO₃) critical for epitaxial growth .
  • Data Validation : Compare lattice parameters with bulk monoclinic or rhombohedral structures using ICSD database entries .

Q. How do researchers characterize the magnetic and ferroelectric properties of bismuth-manganese-based multiferroics?

  • Methodology :
  • Magnetism : Use vibrating sample magnetometry (VSM) to measure saturation magnetization (Mₛ) and coercivity (H꜀).
  • Ferroelectricity : Polarization-electric field (P-E) hysteresis loops via Sawyer-Tower circuits.
  • Cross-Coupling : Magnetoelectric coefficients are quantified using dynamic lock-in techniques under alternating magnetic/electric fields .

Q. What are the common pitfalls in synthesizing bismuth-manganese alloys, and how can contamination be minimized?

  • Mitigation Strategies :
  • Use high-purity precursors (>99.99%) and inert-atmosphere gloveboxes to prevent oxidation.
  • Post-synthesis annealing in vacuum or argon reduces oxygen vacancies, as confirmed by X-ray photoelectron spectroscopy (XPS) .

Advanced Research Questions

Q. How can contradictory data on the thermal stability of Bi-Mn-O compounds be resolved?

  • Analytical Framework :
  • Perform thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to identify phase transitions.
  • Compare results with density functional theory (DFT) simulations of decomposition pathways. Discrepancies often arise from variations in oxygen partial pressure during synthesis .
    • Case Study : BiFeO₃-Mn heterostructures show enhanced polarization (50–60 μC/cm²) vs. bulk (6.1 μC/cm²) due to lattice strain, validated via XRD and first-principles calculations .

Q. What advanced techniques are used to probe interfacial effects in bismuth-manganese heterostructures?

  • Methodology :
  • Atomic-Scale Imaging : Scanning transmission electron microscopy (STEM) with electron energy loss spectroscopy (EELS) maps cation distribution at interfaces.
  • Synchrotron Studies : Resonant X-ray scattering identifies Mn³⁺/Mn⁴⁺ valence states, critical for magnetoelectric coupling .

Q. How do researchers address reproducibility challenges in doping bismuth with manganese for catalytic applications?

  • Best Practices :
  • Document precursor calcination rates, doping concentrations (e.g., 1–5 mol% Mn), and quenching protocols.
  • Use controlled liquid-metal alloys (e.g., Bi-In-Sn with Mn catalysts) for uniform doping, as demonstrated in diamond growth studies .
    • Data Triangulation : Cross-validate catalytic activity (e.g., oxygen evolution reaction) using cyclic voltammetry and in-situ Raman spectroscopy .

Q. Data Analysis and Theoretical Modeling

Q. What statistical methods are recommended for analyzing discrepancies in magnetic susceptibility data for Bi-Mn systems?

  • Approach :
  • Apply error propagation analysis to Curie-Weiss fitting, accounting for instrument precision (±1% for SQUID magnetometers).
  • Use Bayesian regression to model uncertainty in paramagnetic-to-ferromagnetic transition temperatures .

Q. How can DFT simulations improve the design of bismuth-manganese perovskites?

  • Workflow :

Optimize crystal structures using Vienna Ab Initio Simulation Package (VASP) with Hubbard U corrections for Mn 3d electrons.

Calculate Born effective charges to predict ferroelectric polarization.

Validate with experimental XRD and piezoresponse force microscopy (PFM) .

Q. Tables of Key Experimental Parameters

PropertyBiFeO₃ Thin Film Bulk BiFeO₃ Mn-Doped Bi₂O₃
Crystal StructureMonoclinicRhombohedralPyrochlore
Polarization (μC/cm²)50–606.1N/A
Magnetic OrderingEnhanced FMWeak AFMParamagnetic
Synthesis MethodPLDSolid-StateCombustion

Note : For reproducibility, adhere to Materials and Methods guidelines in , including manufacturer details (e.g., XRD instrument model, software version). Avoid non-standard statistical treatments unless justified via power analysis .

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